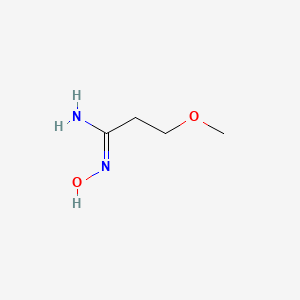

(1Z)-N'-hydroxy-3-methoxypropanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1Z)-N'-Hydroxy-3-methoxypropanimidamide, also known as N-hydroxy-3-methoxypropanimidamide, is a synthetic, nitrogen-containing compound with potential applications in drug discovery and development. The compound has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It is also known to possess anti-oxidative, anti-viral, and anti-diabetic effects.

Aplicaciones Científicas De Investigación

Metabolic Processes and Methemoglobinemia

The metabolism of certain herbicides, such as propanil, involves the formation of toxic metabolites, which can induce methemoglobinemia. The study by McMillan, Freeman, and Hinson (1990) explores how propanil is metabolized in rat liver microsomes, leading to the formation of metabolites like N-hydroxy-3,4-dichloroaniline. This process directly affects hemoglobin oxidation in rat erythrocyte suspensions, demonstrating the biological implications of this compound in metabolic processes (McMillan, Freeman, & Hinson, 1990).

Dermal Absorption and Pharmacokinetics

Okereke, Abdel-Rhaman, and Friedman (1994) studied the dermal absorption and disposition of benzophenone-3, a compound structurally related to (1Z)-N'-hydroxy-3-methoxypropanimidamide. Their research provides insight into how these compounds are absorbed through the skin, metabolized, and distributed in various tissues, contributing to our understanding of their pharmacokinetic profiles (Okereke, Abdel-Rhaman, & Friedman, 1994).

Biosynthesis and Antimicrobial Activity

Research by Wan, Liu, Xian, and Huang (2022) delves into the biosynthesis of phenazine derivatives, including 1-methoxyphenazine, a compound related to this compound. They investigate how these compounds can be synthesized and modified in Pseudomonas chlororaphis H18, demonstrating their potent antimicrobial activities. This research highlights the potential use of such compounds in the development of new antimicrobial agents (Wan, Liu, Xian, & Huang, 2022).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1Z)-N'-hydroxy-3-methoxypropanimidamide involves the reaction of N'-hydroxypropanimidamide with methoxyacetic acid in the presence of a dehydrating agent.", "Starting Materials": [ "N'-hydroxypropanimidamide", "Methoxyacetic acid", "Dehydrating agent (such as thionyl chloride or phosphorus pentoxide)" ], "Reaction": [ "Add the N'-hydroxypropanimidamide to a flask containing a stir bar and a drying tube.", "Add the methoxyacetic acid to the flask and mix well.", "Add the dehydrating agent to the flask and stir for several hours at room temperature.", "Remove the drying tube and heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature and then pour it into a separatory funnel.", "Extract the mixture with a suitable solvent (such as ethyl acetate) and separate the organic layer.", "Wash the organic layer with water and then dry it over anhydrous sodium sulfate.", "Filter the organic layer and concentrate it under reduced pressure to obtain the desired product, (1Z)-N'-hydroxy-3-methoxypropanimidamide." ] } | |

Número CAS |

77072-12-9 |

Fórmula molecular |

C4H10N2O2 |

Peso molecular |

118.13 g/mol |

Nombre IUPAC |

N'-hydroxy-3-methoxypropanimidamide |

InChI |

InChI=1S/C4H10N2O2/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |

Clave InChI |

ORONPIWHCJVHPQ-UHFFFAOYSA-N |

SMILES isomérico |

COCC/C(=N\O)/N |

SMILES |

COCCC(=NO)N |

SMILES canónico |

COCCC(=NO)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2365574.png)

![2-[(5-Chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2365575.png)

![1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2365582.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2365583.png)

![1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B2365586.png)

![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365589.png)

![(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2365590.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2365591.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365596.png)